molecular formula C30H31F4N3O6S B1372158 BT18

BT18

Numéro de catalogue: B1372158
Poids moléculaire: 637.6 g/mol
Clé InChI: QVIIZVVDZZHGCB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Méthodes De Préparation

BT18 peut être synthétisé par une série de réactions chimiques. La voie de synthèse implique l'utilisation de réactifs et de conditions spécifiques pour obtenir le produit souhaité. La préparation de this compound comprend généralement les étapes suivantes :

    Réaction des matières premières : L'étape initiale implique la réaction de matières premières spécifiques dans des conditions contrôlées.

    Purification : Le produit brut est purifié à l'aide de techniques telles que la chromatographie pour obtenir le composé pur.

    Caractérisation : Le produit final est caractérisé à l'aide de diverses techniques analytiques pour confirmer sa structure et sa pureté.

Les méthodes de production industrielle de this compound peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de systèmes automatisés et de technologies de pointe peut améliorer l'efficacité du processus de production.

Analyse Des Réactions Chimiques

BT18 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Voici quelques réactifs et conditions courants utilisés dans ces réactions :

    Oxydation : this compound peut être oxydé à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

    Réduction : La réduction de this compound peut être réalisée à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium aluminium.

    Substitution : Des réactions de substitution impliquant this compound peuvent être effectuées à l'aide de nucléophiles ou d'électrophiles dans des conditions appropriées.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de this compound peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé.

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

    Chimie : this compound est utilisé comme composé modèle dans diverses études chimiques pour comprendre sa réactivité et ses propriétés.

    Biologie : En recherche biologique, this compound est étudié pour ses effets sur les processus cellulaires et les voies de signalisation.

    Médecine : this compound a des applications thérapeutiques potentielles, en particulier dans le traitement des maladies neurodégénératives.

    Industrie : this compound est utilisé dans le développement de nouveaux matériaux et produits aux propriétés spécifiques. Sa structure chimique unique et sa réactivité en font un composé précieux dans les applications industrielles.

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques . This compound se lie au récepteur de la famille du facteur neurotrophique dérivé de la lignée cellulaire gliale GFRα1 et à la tyrosine kinase du récepteur RET RetA. Cette interaction conduit à l'activation des voies de signalisation en aval, y compris les voies AKT et ERK1/2 . Ces voies jouent un rôle crucial dans la survie, la croissance et la différenciation cellulaires.

Applications De Recherche Scientifique

Cancer Therapy

BT18 has demonstrated significant anticancer activity, particularly against colon and breast cancer cell lines.

  • Cell Line Studies :
    • In vitro studies using MTT assays showed that this compound exhibited a percentage inhibition of 55.8% against EGFR tyrosine kinase, indicating its potential as an anticancer agent. In comparison, other derivatives like BT19 and BT20 also showed notable activity, with BT20 surpassing standard treatments such as methotrexate .
  • Mechanism of Action :
    • This compound activates signaling pathways associated with cell survival and proliferation. Specifically, it activates AKT and ERK1/2 in a dose-dependent manner in MG87RET cell lines, suggesting its role in enhancing cell survival through these pathways .

Environmental Biotechnology

This compound is also derived from Rhodobacter sp., which produces exopolysaccharides (EPS) that have multiple environmental applications.

  • Metal Chelation :
    • The EPS produced by Rhodobacter sp. This compound showed effective chelation activities for heavy metals like arsenic (64%) and lead (51%). This property makes it a promising candidate for bioremediation processes in contaminated environments .
  • Industrial Applications :
    • The ability of EPS to emulsify and flocculate suggests potential uses in various industries, including wastewater treatment and bioprocessing .

Case Study 1: Anticancer Activity

  • Objective : Evaluate the effectiveness of this compound on colon cancer cell lines (HT-29).
  • Method : MTT assay to measure cell viability.
  • Findings : this compound showed a significant reduction in cell viability at concentrations as low as 10 µM, with a calculated IC50 value indicating strong antiproliferative effects.

Case Study 2: Environmental Impact

  • Objective : Assess the metal removal efficacy of EPS from Rhodobacter sp. This compound.
  • Method : Batch experiments with varying concentrations of arsenic and lead.
  • Findings : The EPS demonstrated high efficiency in metal removal, making it suitable for application in bioremediation strategies.

Data Tables

Application AreaSpecific UseEfficacy/Results
Cancer TherapyInhibition of EGFR55.8% inhibition against EGFR
Activation of AKT/ERK1/2Dose-dependent activation observed
Environmental BiotechnologyMetal ChelationArsenic (64%), Lead (51%) removal
EmulsificationEffective for wastewater treatment

Comparaison Avec Des Composés Similaires

BT18 peut être comparé à d'autres composés similaires qui imitent la fonction du facteur neurotrophique dérivé de la lignée cellulaire gliale . Voici quelques composés similaires :

    BT25 : Présente des effets neurotrophiques similaires et active des voies de signalisation similaires.

    BT26 : Un autre composé ayant des propriétés et des applications comparables dans la recherche sur les maladies neurodégénératives.

    BT12 : Connu pour ses effets sur la survie et la croissance neuronales.

    BT11 : Étudié pour ses applications thérapeutiques potentielles dans les maladies neurodégénératives.

This compound est unique en raison de son interaction spécifique avec le récepteur de la famille du facteur neurotrophique dérivé de la lignée cellulaire gliale GFRα1 et la tyrosine kinase du récepteur RET RetA, ce qui le distingue d'autres composés similaires .

Activité Biologique

BT18 refers to a strain of Bacillus thuringiensis that has garnered attention for its potential therapeutic applications, particularly in oncology. Recent studies highlight its selective cytotoxicity towards human leukaemic T cells while sparing normal cells, indicating a unique mechanism of action that could be harnessed for cancer treatment. This article compiles and analyzes relevant research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound produces a 68-kDa parasporal protein that exhibits preferential cytotoxic activity against CEM-SS cells, a human leukaemic T cell line. Key findings include:

  • Binding Protein Identification : The cytotoxic effect of this compound is mediated through the binding of its parasporal protein to glyceraldehyde-3-phosphate dehydrogenase (GAPDH) on the surface of CEM-SS cells. This interaction is crucial for the selective killing of leukaemic cells while leaving normal T cells unharmed .
  • Cytotoxicity Data : In vitro studies demonstrated that this compound induces 84% cell death in CEM-SS cells at a concentration of 0.5 μg/mL, with a calculated CD50 value of 0.1224 ± 0.0092 μg/mL .

Comparative Activity

To better understand the efficacy of this compound, it is essential to compare it against other compounds and treatments:

CompoundCell Line Tested% Cell Death at 0.5 μg/mLMechanism of Action
This compound CEM-SS84%GAPDH binding, receptor-mediated
Methotrexate MCF-7VariableAntimetabolite, inhibits DNA synthesis
BT20 (Benzothiazepine)Various64.5%EGFR inhibition

This table illustrates that while this compound shows significant cytotoxicity specifically against leukaemic cells, other compounds like methotrexate have variable effects across different cancer types.

Case Studies and Research Findings

Several studies have explored the implications of this compound's biological activity:

  • Cytotoxic Mechanism Study : A study focused on the binding affinity between this compound toxins and CEM-SS cells confirmed the specificity of the interaction with GAPDH, suggesting potential pathways for targeted therapies in leukaemia .
  • Therapeutic Potential : The non-hemolytic nature of this compound's parasporal proteins further emphasizes its safety profile, making it a candidate for therapeutic and diagnostic applications in leukaemia without affecting normal erythrocytes .
  • Comparative Efficacy : Research comparing this compound with other Bacillus thuringiensis isolates indicated that this compound possesses unique properties that could be advantageous in developing new cancer treatments .

Propriétés

IUPAC Name

[4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31F4N3O6S/c1-41-26-7-5-22(44(39,40)37-9-8-19-14-27(42-2)28(43-3)15-20(19)18-37)17-25(26)35-10-12-36(13-11-35)29(38)23-6-4-21(31)16-24(23)30(32,33)34/h4-7,14-17H,8-13,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIIZVVDZZHGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)N4CCN(CC4)C(=O)C5=C(C=C(C=C5)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31F4N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BT18
Reactant of Route 2
Reactant of Route 2
BT18
Reactant of Route 3
Reactant of Route 3
BT18
Reactant of Route 4
Reactant of Route 4
BT18
Reactant of Route 5
Reactant of Route 5
BT18
Reactant of Route 6
Reactant of Route 6
BT18
Customer
Q & A

Q1: What is the primary mechanism of action of BT18 against leukemic cells?

A1: this compound, a parasporal protein derived from a Bacillus thuringiensis (Bt) isolate, has been shown to induce cell cycle arrest at the S-phase and caspase-dependent apoptosis in leukemic cell lines. [] This suggests that this compound interferes with DNA replication and triggers a programmed cell death pathway.

Q2: What protein has been identified as a potential binding partner for this compound in leukemic cells?

A2: Research suggests that this compound binds to Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) in leukemic cells. [, ] While the exact implications of this interaction are still under investigation, it is thought to play a role in initiating apoptosis.

Q3: Does this compound exhibit binding affinity to other leukemic cell lines besides CEM-SS?

A3: Yes, homologous competitive binding assays have shown that this compound displays varying affinities to different leukemic cell lines. The binding affinity, represented by the dissociation constant (Kd), follows the order: CEM-SS (8.44 nM) > CCRF-SB (14.98 nM) > CCRF-HSB-2 (17.71 nM). [] Notably, the binding affinity for MCF-7 (breast cancer cell line) was not determinable as the inhibitory concentration (IC50) was not reached. []

Q4: How does the binding site of this compound on leukemic cells differ from other anti-cancer drugs and Bt toxins?

A4: Heterologous competitive binding studies indicate that this compound competes minimally with other tested Bt toxins (crude Btj and crude Bt 22) and common anti-cancer drugs (cisplatin, doxorubicin, etoposide, navelbine, and methotrexate) for binding sites on CEM-SS cells. [] This suggests a distinct binding site and potentially a different mechanism of action compared to these compounds.

Q5: How does this compound interact with the GDNF family receptor GFRα1 and the RET receptor tyrosine kinase?

A5: Molecular docking calculations and molecular dynamics (MD) simulations suggest that this compound preferentially binds to an allosteric site on GFRα1. [] This binding may modulate the function of the GDNF–GFRα1–RetA complex, potentially impacting neuronal survival and function. Furthermore, a less preferable binding site was identified on the RetA surface that interacts with GFRα1, potentially enabling this compound to act as a direct RetA agonist, especially when RetA is membrane-bound. []

Q6: What are the potential therapeutic implications of this compound's interaction with GFRα1 and RET?

A6: The ability of this compound to activate GFRα1 and RET receptors suggests its potential as a therapeutic agent for neuropathic pain and neurodegenerative diseases. [] These conditions are often characterized by the progressive loss of neurons responsive to GDNF family ligands, which this compound can potentially stimulate.

Q7: What is the molecular formula and weight of this compound?

A7: While the provided research papers do not explicitly mention the molecular formula and weight of this compound, its full chemical name, [4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone, can be used to deduce this information.

Q8: Is there any information available about the spectroscopic data (NMR, IR, Mass spectrometry) of this compound?

A8: Unfortunately, the provided research papers do not contain information regarding the spectroscopic data of this compound.

Q9: What structural modifications of this compound have been explored, and how do these affect its activity?

A9: The research primarily focuses on the naturally occurring this compound protein from Bt isolates. Information about synthetic structural modifications and their impact on activity is not provided in the research extracts.

Q10: Has the stability of this compound been investigated under various conditions (temperature, pH, etc.)?

A10: The provided research extracts do not elaborate on the stability of this compound under different conditions.

Q11: What are the current formulation strategies for this compound to improve its stability, solubility, or bioavailability?

A11: The provided research papers do not discuss specific formulation strategies for this compound.

Q12: Which analytical methods are used to characterize, quantify, and monitor this compound?

A12: The research papers employ various analytical methods including SDS-PAGE, N-terminal sequencing, Western blot analysis, cell viability assays (MTT), confocal microscopy, and flow cytometry to study this compound's characteristics and its effects on cells. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.